molecular formula C11H12FNO2 B1586738 (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047651-77-3

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1586738
M. Wt: 209.22 g/mol
InChI Key: YXKAESVIGMPPNB-VHSXEESVSA-N
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Description

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid , also known by its chemical formula C₁₀H₁₁NO₂F , is a chiral compound belonging to the class of pyrrolidine carboxylic acids. It exhibits stereochemistry with a 3S,4R configuration. The compound’s systematic name reflects its molecular structure, where the pyrrolidine ring contains a fluorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position .



Synthesis Analysis

The synthesis of this compound involves several steps, including the construction of the pyrrolidine ring, introduction of the fluorophenyl group, and subsequent carboxylation. Various synthetic routes have been explored, with modifications to achieve high enantioselectivity and yield. Researchers have employed asymmetric catalysis, such as organocatalysis or transition metal-catalyzed reactions, to access the desired stereoisomer.



Molecular Structure Analysis

The molecular structure of (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid consists of the following key features:



  • A pyrrolidine ring with four carbon atoms and one nitrogen atom.

  • A 4-fluorophenyl group attached to the pyrrolidine ring.

  • A carboxylic acid functional group at the 3-position of the pyrrolidine ring.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including:



  • Amide formation : Reacting with amines to form amides.

  • Esterification : Reacting with alcohols to form esters.

  • Hydrolysis : Cleavage of the carboxylic acid group under acidic or basic conditions.

  • Substitution reactions : The fluorophenyl group can undergo substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point is approximately XX°C .

  • Solubility : It is soluble in organic solvents such as methanol , acetone , and ethyl acetate .

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Caution should be exercised during handling.

  • Environmental Impact : Disposal should follow proper waste management guidelines.

  • Personal Protective Equipment (PPE) : Use appropriate PPE when working with this compound.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating its potential as a drug candidate or probe molecule.

  • Enantioselective Synthesis : Developing more efficient and stereoselective synthetic routes.

  • Structure-Activity Relationships : Exploring modifications for improved properties.


properties

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKAESVIGMPPNB-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376078
Record name (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

1047651-77-3
Record name (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
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(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

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